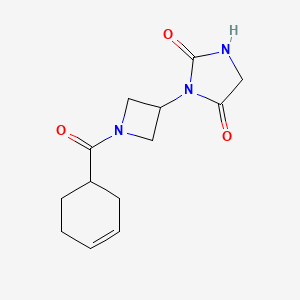

3-(1-(Cyclohex-3-enecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1-(Cyclohex-3-enecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione” is a heterocyclic compound . It is a qualified product with CAS No. 2034432-74-9.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, new heterocyclic amino acid derivatives containing azetidine and oxetane rings have been synthesized through a simple and efficient route . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles . The diversification of novel heterocyclic amino acid derivatives has been achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Applications De Recherche Scientifique

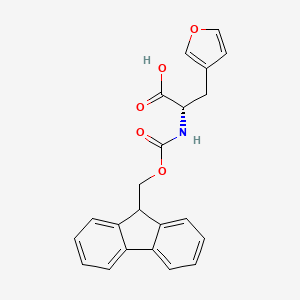

Enantioselective Synthesis

This compound is a chiral precursor for the important anticoagulant Edoxaban . The enantioselective synthesis of (S)-3-cyclohexene-1-carboxylic acid is of great significance . The E. coli esterase BioH has been engineered for improved S-enantioselectivity via rational design .

Biocatalysis Route

The biocatalysis route is an alternative to chemical synthesis for producing (S)-3-cyclohexene-1-carboxylic acid . This method is more environmentally friendly and simpler than chemical synthesis .

Biological Research

Biological research has shown that this compound has a calming effect on the nervous system and eliminates muscle spasms . It also has myorelaxation and antihypoxia properties .

Myorelaxation

Myorelaxation refers to the relaxation of muscle tension. This compound strengthens skeletal muscles in animals .

Antihypoxia

Antihypoxia refers to the prevention of hypoxia, a condition in which the body or a region of the body is deprived of adequate oxygen supply. This compound has been shown to double the duration of life in animals .

Drug Development

Based on the experience in the pharmacology department, it has been determined that this compound can be used as a drug . The experiment was conducted on animals in the laboratory to study how those substances affect the cell .

Propriétés

IUPAC Name |

3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c17-11-6-14-13(19)16(11)10-7-15(8-10)12(18)9-4-2-1-3-5-9/h1-2,9-10H,3-8H2,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHCNNGJCFZHFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Cyclohex-3-enecarbonyl)azetidin-3-yl)imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2917397.png)

![N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine](/img/structure/B2917398.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2917400.png)

![1-Iodo-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2917401.png)

![2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2917407.png)

![2-[(4-chlorophenyl)(hydroxy)methylene]malonaldehyde bis[O-(2,4-dichlorobenzyl)oxime]](/img/structure/B2917408.png)

![4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2917409.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2917413.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2917417.png)